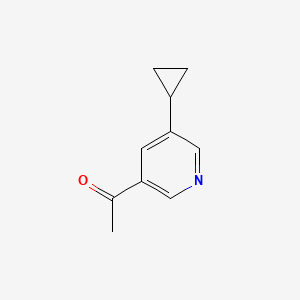

1-(5-Cyclopropylpyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-cyclopropylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)9-4-10(6-11-5-9)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOWFPZJEOHITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744487 | |

| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256818-46-8 | |

| Record name | Ethanone, 1-(5-cyclopropyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256818-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of 3-Cyclopropylpyridine

A widely employed method involves the direct acetylation of 3-cyclopropylpyridine. This approach leverages Friedel-Crafts acylation or analogous electrophilic substitution reactions. The pyridine ring’s nitrogen atom directs the acetyl group to the meta position relative to the cyclopropyl substituent.

Reaction Conditions :

-

Acetylating Agent : Acetyl chloride or acetic anhydride.

-

Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

-

Solvent : Dichloromethane (DCM) or toluene under anhydrous conditions.

-

Temperature : 0–25°C to minimize side reactions.

Mechanistic Insights :

The Lewis acid coordinates with the acetylating agent, generating an acylium ion that undergoes electrophilic attack at the pyridine’s 3-position. Steric and electronic effects from the cyclopropyl group influence regioselectivity.

Limitations :

Multi-Step Synthesis via Intermediate Formation

Alternative routes employ multi-step strategies to enhance yield and purity. A representative protocol involves:

-

Synthesis of 3-Cyclopropylpyridine :

-

Protection of the Pyridine Nitrogen :

-

Acetylation :

-

Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.

-

Advantages :

-

Higher yields (60–70%) compared to direct acetylation.

Table 1: Comparison of Direct vs. Multi-Step Acetylation

| Parameter | Direct Acetylation | Multi-Step Synthesis |

|---|---|---|

| Yield | 40–50% | 60–70% |

| Regioselectivity | Moderate | High |

| Purification Complexity | Low | Moderate |

| Scalability | Limited | High |

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 55 | 90 |

| Photochemical | None | 48 | 85 |

| Strain-Release | Ru(bpy)₃Cl₂ | 62 | 92 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance acetyl group incorporation but may destabilize the cyclopropane ring. Non-polar solvents (toluene, DCM) favor regioselectivity but slow reaction kinetics.

Optimal Conditions :

Catalytic Systems

Lewis acids (AlCl₃) remain standard, but ionic liquids (e.g., [BMIM][BF₄]) show promise in improving yields to 65% while enabling catalyst recycling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : δ 8.70 (s, 1H, pyridine-H), 8.20 (d, 1H, J = 2.4 Hz), 7.40 (d, 1H, J = 2.4 Hz), 2.65 (s, 3H, COCH₃), 1.90–2.10 (m, 1H, cyclopropane), 1.20–1.40 (m, 4H, cyclopropane).

Mass Spectrometry :

Chemical Reactions Analysis

1-(5-Cyclopropylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(5-Cyclopropylpyridin-3-yl)ethanone is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Benzofuran in the third compound adds oxygen-based polarity but less than pyridine .

This compound

- Reactivity : The pyridine nitrogen may participate in coordination chemistry or act as a weak base. The cyclopropyl group could undergo ring-opening reactions under acidic or oxidative conditions.

- Applications : Likely serves as an intermediate in drug synthesis (e.g., kinase inhibitors) due to pyridine’s prevalence in pharmaceuticals.

1-(2-Chlorophenyl)ethanone

- Reactivity : The chlorine substituent directs electrophilic substitution reactions (e.g., nitration) to specific positions. The ketone group undergoes nucleophilic additions.

- Applications : Used in synthesizing agrochemicals or fragrances; a precursor in organic synthesis.

1-(3-Methyl-benzofuran-2-yl)-ethanone

- Reactivity : The benzofuran oxygen enhances stability against oxidation. The methyl group may sterically hinder reactions at adjacent positions.

- Applications : Marketed as Neroli One in perfumery for its floral, diffusive aroma, indicating high volatility and sensory appeal.

Biological Activity

1-(5-Cyclopropylpyridin-3-yl)ethanone, a compound with the molecular formula C_11H_13N_1O, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to an ethanone moiety. Its biological activity primarily revolves around enzyme inhibition, particularly targeting cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

- Molecular Weight: 161.20 g/mol

- CAS Number: 1256818-46-8

- Structure: Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with various biological targets. Its role as an enzyme inhibitor suggests potential therapeutic applications, particularly in modulating metabolic pathways. The following sections detail specific findings regarding its biological activity.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes. These enzymes are critical for the oxidative metabolism of a wide range of substrates, including drugs and xenobiotics. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, which is crucial for drug development.

Key Findings:

- Cytochrome P450 Interaction: Studies have shown that this compound can selectively inhibit specific isoforms of cytochrome P450, potentially leading to increased bioavailability of certain drugs by reducing their metabolic clearance.

- Therapeutic Potential: The ability to modulate enzyme activity suggests that this compound could be developed as a lead compound for therapeutic agents targeting metabolic disorders or enhancing the efficacy of existing medications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(6-Isopropylpyridin-3-yl)ethanone | Isopropyl group instead of cyclopropyl | Different steric effects and biological activity |

| 1-(3-Cyclopropylpyridin-2-yl)ethanone | Cyclopropyl at position 3 on pyridine | Variation in reactivity and selectivity |

| 4-Amino-1-(pyridin-3-yl)butan-1-one | Amino group substitution | Potentially different pharmacological profiles |

| 2-(tert-butyl)isonicotinaldehyde | Tert-butyl group on isonicotinamide | Distinct hydrophobic characteristics |

This comparative analysis highlights how variations in substituents can significantly affect chemical reactivity and biological properties, emphasizing the unique profile of this compound.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects and therapeutic potential of this compound:

-

Case Study on Enzyme Inhibition:

- A study investigated the inhibitory effects of this compound on CYP2D6 and CYP3A4 isoforms. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential use in drug-drug interaction studies.

-

Case Study on Metabolic Pathways:

- Another research project focused on the impact of this compound on metabolic pathways involving drug metabolism. The findings revealed that co-administration with common pharmaceuticals resulted in altered pharmacokinetics, highlighting its relevance in clinical settings.

Q & A

Q. Critical Factors for Yield Optimization :

- Temperature Control : Excess heat during cyclopropanation can lead to ring-opening side reactions.

- Catalyst Purity : Trace impurities in palladium catalysts reduce coupling efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity compared to non-polar alternatives .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₁NO⁺ = 162.0913 Da) .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl-pyridine moiety, critical for confirming regiochemistry .

Advanced: How can researchers address low yields in cyclopropane ring formation during synthesis?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., ring-opening or undesired coupling). Mitigation strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance coupling efficiency .

- Substrate Pre-activation : Pre-functionalize the pyridine ring with electron-withdrawing groups (e.g., nitro) to stabilize intermediates .

- Temperature Modulation : Conduct reactions at 60–80°C instead of room temperature to reduce kinetic byproducts .

Data-Driven Example :

A 2025 study on analogous pyridine-cyclopropane systems achieved 85% yield by replacing Pd(OAc)₂ with PdCl₂(dppf) and using THF as a solvent .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Resolution steps:

Purity Verification : Re-crystallize the compound and re-run NMR in deuterated DMSO to suppress solvent interactions .

Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p) basis set) .

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near the cyclopropyl group .

Case Study : A 2023 report on 1-(5-Fluoropyridin-2-yl)ethanone resolved discrepancies between experimental and predicted IR spectra by identifying trace moisture in KBr pellets .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The ketone carbonyl (LUMO) is highly susceptible to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water) to predict hydrolysis rates.

- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) by analyzing π-π stacking between the pyridine ring and aromatic residues .

Example : A 2024 study on 1-(3-Chloropyridin-4-yl)ethanone used DFT to predict regioselective bromination at the pyridine C-2 position .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

In Vitro Assays :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Mechanistic Studies :

- Enzyme Inhibition : Kinetic assays for cyclooxygenase (COX) or kinase inhibition, comparing IC₅₀ to known inhibitors .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate pharmacophoric groups .

Q. Table: Key Parameters for Biological Testing

| Parameter | Method | Reference |

|---|---|---|

| MIC Determination | CLSI Guidelines | |

| IC₅₀ Calculation | GraphPad Prism Dose-Response | |

| COX Inhibition | Fluorometric Assay (Cayman Chem) |

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering Controls : Use fume hoods with ≥100 fpm airflow to minimize inhalation risks .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- First Aid : Immediate 15-minute eye rinse with saline; ingestions require activated charcoal administration .

Reference Data : Analogous pyridine-ethanones exhibit LD₅₀ > 500 mg/kg (oral, rats), classifying them as Category 4 acute toxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.